molecular formula C15H12N2O B8467321 N-(1H-indol-4-yl)benzamide CAS No. 5192-24-5

N-(1H-indol-4-yl)benzamide

Cat. No.: B8467321
CAS No.: 5192-24-5
M. Wt: 236.27 g/mol
InChI Key: RIBGOMNJCZCHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indol-4-yl)benzamide is a chemical research compound belonging to a class of molecules featuring an indole scaffold linked to a benzamide group. The indole nucleus is a privileged structure in medicinal chemistry, known for its versatility and presence in compounds with a wide array of biological activities . Although specific biological data for this 4-isomer is not extensively reported in the literature, its structural analogs, such as the 5-isomer N-(1H-indol-5-yl)benzamide, have been identified as highly potent and selective inhibitors of human Monoamine Oxidase B (hMAO-B) . This suggests potential research value for this compound in investigating neurodegenerative conditions like Parkinson's disease, where MAO-B inhibition is a validated therapeutic strategy. Furthermore, other benzamide derivatives incorporating an indole moiety have demonstrated significant potential as dual-target antiviral agents in influenza research, concurrently binding to viral polymerase and nucleoprotein to disrupt replication . Researchers can utilize this compound as a key synthetic intermediate or as a reference standard in structure-activity relationship (SAR) studies to explore these and other therapeutic areas. The compound is provided with guaranteed high purity and stability. This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5192-24-5

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-(1H-indol-4-yl)benzamide

InChI

InChI=1S/C15H12N2O/c18-15(11-5-2-1-3-6-11)17-14-8-4-7-13-12(14)9-10-16-13/h1-10,16H,(H,17,18)

InChI Key

RIBGOMNJCZCHGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 1h Indol 4 Yl Benzamide

Targeted Synthesis of the N-(1H-indol-4-yl)benzamide Core Structure

The construction of the fundamental this compound framework relies on established and versatile chemical reactions. These methods are designed to efficiently create the amide linkage and correctly position the benzamide (B126) group on the indole (B1671886) ring.

Amidation Reactions for Benzamide Formation

The formation of the benzamide linkage is a crucial step in the synthesis of this compound. This is typically achieved through amidation reactions, which involve the coupling of a benzoic acid derivative with a 4-aminoindole (B1269813) precursor.

Commonly, this transformation is facilitated by coupling agents such as HOBt (Hydroxybenzotriazole) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov For instance, the reaction of 5-aminoindole (B14826) with benzoic acid in the presence of HOBt/HBTU results in the formation of N-(1H-indol-5-yl)benzamide in a 63% yield. nih.gov Another approach involves the use of 4-fluorobenzoyl chloride, which reacts with 5-aminoindole in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under inert conditions.

The choice of solvent and base can influence the reaction's efficiency. For example, the use of polar aprotic solvents like DMF can enhance reagent solubility and stabilize intermediates, often leading to higher yields. The Schotten-Baumann reaction, a well-established method for synthesizing amides from amines and acid chlorides, is also a viable route. jetir.org This reaction is often carried out under basic conditions.

The table below summarizes various amidation reaction conditions for the synthesis of benzamide derivatives.

Amine PrecursorAcylating AgentCoupling Agents/BaseSolventYield (%)Reference
5-AminoindoleBenzoic acidHOBt/HBTU-63 nih.gov
5-Aminoindole4-Fluorobenzoyl chloride-DMF or THF-
1-(3-phenylpropyl)-1H-indole-3-methanamines---- jetir.org
4-(Aminomethyl)benzoic acidVarious indole carboxylic acidsHBTU-- thieme-connect.com

Strategies for Indole Moiety Functionalization at the N-Position

Modification of the indole nitrogen (N-1 position) is a common strategy to explore the structure-activity relationships of this compound analogues. N-alkylation is a primary method for introducing various substituents at this position.

For example, N-(1H-indol-5-yl)benzamide can be N-alkylated with n-propyl iodide. nih.gov Similarly, 3-(2-bromoethyl)-1H-indole can be N-alkylated with methyl iodide or 4-phenylbenzyl iodide using sodium hydride as a base in a solvent mixture of dichloromethane (B109758) (DCM) and DMF. nih.gov Another example involves the reaction of 1H-indole-3-carbaldehyde with (3-chloropropyl)benzene in DMF with potassium carbonate as the base, heated to 80°C. jetir.org

These N-functionalized indoles can then be carried forward to synthesize the final benzamide derivatives. This approach allows for the introduction of a wide variety of alkyl and aryl groups at the N-1 position, enabling the exploration of how these modifications impact the biological activity of the compounds.

Approaches for Introducing the Benzamide Linker at the Indole-4-position

While direct C-H activation and functionalization of the indole ring at the C-4 position is a developing area, the more established and reliable method involves the use of pre-functionalized indole starting materials, such as 4-nitroindole, which can be reduced to 4-aminoindole. This aminoindole is then acylated to form the desired this compound.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound is essential for optimizing its biological activity and pharmacokinetic properties. This involves modifying both the benzamide and indole portions of the molecule.

Diversification Strategies on the Benzamide Ring

The benzamide ring offers numerous opportunities for structural diversification. Modifications are typically introduced by using substituted benzoic acid derivatives in the amidation reaction.

A variety of substituents, including halogens (e.g., chloro, fluoro), nitro groups, and other functionalities, can be incorporated into the benzamide ring. nih.govnih.gov For instance, the synthesis of 3,4-dichloro-N-(1H-indol-5-yl)benzamide has been reported, demonstrating the introduction of multiple chloro substituents. nih.gov The use of 4-fluorobenzoic acid derivatives in Suzuki coupling reactions is another strategy to introduce fluorine into the benzamide ring at an early stage of the synthesis.

The table below illustrates the synthesis of various substituted benzamide analogues.

Indole PrecursorSubstituted Benzoyl Chloride/AcidProductReference
5-Aminoindole3,4-Dichlorobenzoyl chloride3,4-dichloro-N-(1H-indol-5-yl)benzamide nih.gov
5-Aminoindole4-Fluorobenzoic acid derivatives4-fluoro-N-(1H-indol-5-yl)benzamide
Various amines4-Substituted benzoyl chlorides (Cl, CN, NO2)N-substituted-4-halobenzamides nih.gov

Modifications and Substitutions on the Indole Nucleus

The indole nucleus is another key area for structural modification to generate diverse analogues. Substitutions can be made at various positions on the indole ring, including the N-1 position, the C-2, C-3, C-5, C-6, and C-7 positions.

N-alkylation, as previously discussed, is a common modification. nih.gov Additionally, substitutions on the benzene (B151609) ring of the indole are frequently explored. For example, the synthesis of derivatives with substituents at the C-5 and C-6 positions has been reported. acs.org The use of substituted indoles, such as those bearing electron-donating or electron-withdrawing groups, allows for the preparation of a wide range of analogues. acs.org

Recent advances in catalysis have also enabled direct C-H functionalization of the indole ring. For example, rhodium-catalyzed C-2 alkylation of indoles with nitroolefins has been developed. semanticscholar.org Palladium-catalyzed C-H activation has also been employed for the synthesis of indole derivatives. researchgate.net Furthermore, cobalt-catalyzed reactions have been used for the enantioselective construction of C-N atropisomers involving the indole nucleus. acs.org

The following table provides examples of modifications on the indole nucleus.

Indole Starting MaterialReaction TypePosition of ModificationProductReference
N-(1H-indol-5-yl)benzamideN-alkylationN-1N-propyl-N-(1H-indol-5-yl)benzamide nih.gov
IndoleC-2 AlkylationC-22-Alkylindoles semanticscholar.org
N-Aryl amidesC-H Activation/Coupling-Indole skeleton researchgate.net
2-Sulfonylindole-based alkynesC-H/N-H Annulation-Atropisomers acs.org
N-AlkylindolesOxidative Cross-CouplingC-22-Arylindoles acs.org

Advanced Synthetic Techniques Applicable to Indole-Benzamide Scaffolds

Catalytic Approaches (e.g., Palladium-catalyzed Annulation, Ruthenium(II) Catalysis)

Transition-metal catalysis has become indispensable for the synthesis of heterocyclic compounds, providing powerful methods for C-H activation, cross-coupling, and annulation reactions to build the indole core.

Palladium-catalyzed Annulation: Palladium catalysts are exceptionally versatile for constructing indole rings. A prominent strategy is the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. This method is highly regioselective and has been adapted for solid-phase synthesis to generate libraries of 2,3,5-trisubstituted indoles.

More recent advancements focus on direct C-H activation, which avoids the need for pre-functionalized starting materials like halo-anlines. For example, an efficient synthesis of indoles has been developed from readily available vinyl bromides and diaziridinone using a palladium catalyst. The proposed mechanism involves a sequential aryl C-H activation and bisamination of the resulting palladacycle intermediate. These C-H activation strategies can also be used to construct complex polycyclic amides. For instance, palladium-catalyzed annulation of benzamides with maleimides can proceed through the activation of both benzylic C(sp³)–H and aryl C(sp²)–H bonds to create intricate fused systems. This highlights the potential for synthesizing complex amides that could be analogous to the this compound scaffold.

Ruthenium(II) Catalysis: Ruthenium catalysts have emerged as powerful tools for C-H activation and the synthesis of indole scaffolds under mild conditions. Ruthenium(II)-catalyzed oxidative coupling of N-H protic amides, such as secondary benzamides, with alkynes has been developed for the direct synthesis of N-acyl indole derivatives. This C-H/N-H annulation strategy is highly effective for creating the core structure of many complex amides.

Furthermore, Ru(II) catalysts can facilitate the redox-neutral [3+2] annulation of N-carbamoyl indoles with internal alkynes via C-H bond activation, providing access to complex pyrroloindolone scaffolds. The choice of directing group on the indole nitrogen, along with the catalyst and additives, is crucial for achieving high conversion and regioselectivity. The development of ruthenium-catalyzed reactions in aqueous media also represents a significant step towards more sustainable processes.

Table 2: Comparison of Catalytic Approaches for Indole Scaffold Synthesis

Catalytic SystemKey Reaction TypeStarting MaterialsKey FeatureReference
Palladium(II) Acetate (B1210297)Larock Heteroannulationo-Iodoanilines, AlkynesClassic, reliable method for 2,3-disubstituted indoles.
Palladium(II) BromideC-H Activation / BisaminationVinyl bromides, DiaziridinoneDirect functionalization of C-H bonds, avoids pre-installed nitrogen.
Ruthenium(II) complexesC-H/N-H AnnulationSecondary benzamides, AlkynesDirect synthesis of N-acyl indoles from amides.
Ruthenium(II) complexes[3+2] AnnulationN-substituted indoles, AlkynesForms complex fused pyrroloindolone scaffolds.

Green Chemistry Principles in Indole Derivative Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of important heterocyclic scaffolds like indoles.

Key strategies in the green synthesis of indoles include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. A major green approach is to replace these with more environmentally benign alternatives like water or ethanol (B145695). For example, the synthesis of bis(indolyl)methanes (BIMs) via the condensation of indoles with aldehydes has been successfully achieved in water using various catalysts, including molecular bromine (Br₂) or N-heterocyclic iod(az)olium salts.

Energy-Efficient Methods: Microwave (MW) irradiation has become a popular tool in green chemistry. MW-assisted reactions are often much faster and more energy-efficient than conventional heating. This technique has been extensively used for synthesizing a wide range of indole derivatives, including bis(indolyl)methanes and spiro[indole-thiazolidines], often with high yields in short reaction times.

Use of Recyclable Catalysts: Developing catalysts that can be easily recovered and reused is a core principle of green chemistry. Palladium on carbon (Pd/C) is a stable, heterogeneous catalyst that can be removed by simple filtration and has been used for the synthesis of indoles from substituted allyl-anilines. This catalyst was shown to be reusable for up to five cycles. Similarly, nanocatalysts, such as nanocat-ferrite-L-cysteine, have been employed for the MW-assisted synthesis of BIMs.

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity under mild, aqueous conditions. Biocatalytic methods are being developed for amide bond formation, providing a sustainable alternative to traditional coupling reagents. For example, enzymes have been used for the preparative synthesis of various benzamide derivatives in aqueous buffer systems.

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product is crucial. The multicomponent synthesis of indoles from anilines, glyoxal, formic acid, and isocyanides in ethanol is a prime example of a sustainable, metal-free process with high atom economy.

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a powerful technique for the production of large libraries of compounds for high-throughput screening in drug discovery. The core principle involves attaching a starting material to an insoluble polymer support (resin), performing a series of reactions, and then cleaving the final product from the support. This approach simplifies purification, as excess reagents and byproducts are simply washed away after each step.

SPS has been successfully applied to the synthesis of diverse indole libraries. Several classical indole syntheses have been adapted for the solid phase:

Bartoli Indole Synthesis: This method, which involves the reaction of nitroarenes with vinyl Grignard reagents, has been adapted to solid supports. Nitrobenzoic acid can be immobilized on a Merrifield resin, and subsequent treatment with Grignard reagents followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) allows for the generation of a wide array of substituted indoles after cleavage from the resin.

Larock Heteroannulation: The palladium-catalyzed Larock reaction has been performed on solid supports by linking an o-iodoaniline to a resin via an amide bond. Subsequent annulation with alkynes and cleavage produces trisubstituted indoles, demonstrating a robust method for library generation.

Nenitzescu Indole Synthesis: A solid-phase version for creating 5-hydroxyindole-3-carboxamides has been reported. The synthesis begins with the acetoacetylation of an amino-functionalized resin, followed by condensation with amines and the addition of 1,4-benzoquinones to form the indole ring system.

The application of SPS is not limited to the indole core itself. Libraries of benzamidine-derived sulfonamides have also been constructed using solid-phase techniques, indicating the feasibility of applying this methodology to produce libraries of benzamide-containing compounds like this compound and its analogs. The combination of solid-phase methods with other advanced techniques, such as microwave-assisted synthesis, can further accelerate the production of diverse chemical libraries.

Systematic Analysis of Indole Ring Substituents on Bioactivity

The indole ring is a key pharmacophoric element, and substitutions on this ring system can dramatically alter the biological profile of this compound analogues.

Substitution at the N-1 position of the indole ring has been shown to be a critical determinant of biological activity. For instance, N-methylation of certain indole derivatives has led to a significant increase in potency. In a series of RORC2 inhibitors, an N-methyl indole analogue demonstrated a 16-fold increase in potency in receptor binding assays compared to its non-methylated counterpart. vulcanchem.com This suggests that the N-methyl group may be involved in favorable interactions within the target's binding site or may induce a more bioactive conformation of the molecule.

In other cases, larger substituents at the N-1 position can be introduced to modulate properties like metabolic stability or to explore additional binding pockets. For example, the introduction of a 2-methoxyethyl group at the N-1 position of a 5-bromo-2-(1H-tetrazol-1-yl)benzamide derivative highlights the exploration of this position for enhancing pharmacological properties. evitachem.com

Table 1: Effect of N-1 Substitution on RORC2 Inhibition

Compound N-1 Substituent RORC2 IC₅₀ (µM) Fold Increase in Potency
Analogue 1 H 2.9 -
Analogue 2 CH₃ 0.17 16-fold

Data sourced from research on analogous N-methyl indole derivatives. vulcanchem.com

Substitutions at other positions of the indole ring also play a crucial role in defining the SAR of this compound analogues. The C-2, C-3, and C-5 positions have been particularly well-explored.

C-2 Position: In a series of tubulin inhibitors, the replacement of a phenyl ring with a 2-indolyl ring was investigated. This modification aimed to explore the spatial and electronic requirements of the binding site. acs.orgnih.gov

C-3 Position: The C-3 position is a common site for modification. For example, the introduction of a methylpiperidinyl group at the C-3 position of a 4-fluoro-N-(1H-indol-5-yl)benzamide derivative shifted its activity from an Oct4 activator to a selective 5-HT1F receptor agonist. This demonstrates how a single modification at this position can dramatically alter target specificity. In another example, an indol-3-yl ethyl group attached to a piperidinyl benzamide was a key feature for potential serotonin (B10506) receptor ligand activity. ontosight.ai

C-5 Position: The point of attachment of the benzamide group is crucial. While the parent compound is this compound, related compounds where the benzamide is attached at the C-5 or C-6 position have also been synthesized and evaluated. smolecule.com For instance, 3,4-dichloro-N-(1H-indol-5-yl)benzamide was identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B). researchgate.net

Table 2: Bioactivity of Indole-Substituted Benzamide Analogues

Compound Indole Substitution Biological Target/Activity Reference
LY334370 3-(1-methyl-4-piperidinyl) 5-HT1F receptor agonist
Compound 5 5-yl attachment, 3,4-dichloro on benzamide MAO-B inhibitor researchgate.net
Indolocine Indole as bioisostere for dimethoxyaniline Tubulin interaction researchgate.net

Benzamide Moiety Modification and its Influence on Biological Profiles

The benzamide portion of the molecule offers another avenue for structural modification to fine-tune the biological activity.

Substituents on the benzene ring of the benzamide moiety can exert significant electronic and steric effects, influencing binding affinity and pharmacokinetic properties.

Electronic Effects: The introduction of electron-withdrawing groups, such as a trifluoromethyl group, can enhance metabolic stability. vulcanchem.com The position of such groups is also critical; para-substituted trifluoromethyl groups have shown superior metabolic stability compared to ortho-substituted analogues. vulcanchem.com Fluorine substitution is another common strategy. For example, 4-fluoro-N-(1H-indol-5-yl)benzamide was identified as an activator of Oct4. The electron-withdrawing nature of fluorine can also enhance binding affinity through interactions with the target protein. nih.gov

Steric Effects: The size and position of substituents can influence how the molecule fits into its binding site. In a series of Ebola virus entry inhibitors, the introduction of a methyl group on the benzyl (B1604629) ring of 4-(aminomethyl)benzamides resulted in excellent activity. nih.gov The study of 2,6-difluoro-N-(1H-indol-5-yl)benzamide, which has a higher melting point and purity compared to the mono-fluoro analogue, suggests that increased symmetry from ortho-fluorine substituents can affect physical properties.

Table 3: Influence of Benzene Ring Substituents

Compound Benzene Ring Substituent Observed Effect Reference
N1-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide Analogue para-trifluoromethyl Superior metabolic stability vulcanchem.com
4-Fluoro-N-(1H-indol-5-yl)benzamide 4-Fluoro Oct4 activation
3,4-dichloro-N-(1H-indol-5-yl)benzamide 3,4-Dichloro Potent MAO-B inhibition researchgate.net

The amide linker connecting the indole and benzoyl moieties, as well as linkers within substituents, can be modified to alter the molecule's flexibility, stability, and binding mode.

In some analogues, the amide linker itself is part of a larger system. For example, in a series of HDAC1 inhibitors, the benzamide was part of a larger structure connecting an indole "cap" region to a zinc-binding group, with the linker length and composition being critical for activity. thieme-connect.com In other cases, modifications have been made to the linker between a core scaffold and the benzamide. For instance, in a series of antitrypanosomal agents, the imide linker was modified to an N-methyl imide, and other linkers like urea (B33335) were also explored. nih.gov The introduction of a carbonyl linker in another series was found to be unfavorable. nih.gov

The structure N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide features a more complex linker incorporating a phenylsulfonyl amino methyl group, which contributes to its potential biological activity. smolecule.com

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. mdpi.comacs.org This approach is valuable for designing new molecules with improved potency and selectivity. For this compound and its analogues, pharmacophore models can be generated based on a set of active compounds to guide the design of new derivatives. acs.org

Lead optimization is the process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com For this compound-based compounds, lead optimization strategies often involve:

Improving Metabolic Stability: This can be achieved by introducing groups that block sites of metabolism, such as fluorine or trifluoromethyl groups. vulcanchem.comnih.gov

Enhancing Solubility: The incorporation of polar groups can improve aqueous solubility. vulcanchem.com

Increasing Binding Affinity: Modifications that lead to additional favorable interactions with the target, such as hydrogen bonds or hydrophobic interactions, are sought. nih.gov

Reducing Off-Target Effects: By refining the structure to be more specific for the intended target, unwanted side effects can be minimized. patsnap.com

A study on 4-[(quinolin-4-yl)amino]benzamide derivatives used a ligand-based pharmacophore model to screen for new compounds with potential anti-influenza activity. researchgate.net This highlights how computational models can be integrated into the lead optimization process to efficiently explore chemical space and identify promising new candidates.

Quantitative Structure-Activity Relationship (QSAR) Studiesijeab.com

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.comnih.gov For this compound and its analogues, QSAR investigations are crucial for understanding how structural modifications influence their therapeutic effects, such as antimicrobial or antiproliferative activities. researchgate.netunesp.br These studies employ molecular descriptors to quantify physicochemical properties and relate them to biological outcomes through statistical models, thereby guiding the design of new, more potent derivatives. neliti.comidrblab.net

Application of Topological and Electronic Descriptorsijeab.com

In the QSAR analysis of this compound analogues and related indole derivatives, topological and electronic descriptors are fundamental in correlating molecular structure with biological function. researchgate.net Topological descriptors are numerical values derived from the two-dimensional graph representation of a molecule, characterizing its size, shape, and degree of branching. nih.gov Electronic descriptors, on the other hand, quantify the electronic properties of a molecule, such as charge distribution and orbital energies, which are critical for molecular interactions. neliti.comnih.gov

Several studies on indole derivatives have utilized a variety of these descriptors to understand their structure-activity relationships. researchgate.netjocpr.com

Topological Descriptors:

Molecular Connectivity Indices (χ): These are among the most widely used topological indices. They are calculated from the molecular graph and reflect the degree of branching and connectivity of atoms. nih.gov Specific examples include the valence zero-order (⁰χv) and first-order (¹χv) molecular connectivity indices, which have been shown to be important in describing the antimicrobial activity of certain indole derivatives. jocpr.com

Kier & Hall Connectivity Indices (CHI-V): These are refined connectivity indices that account for the valence electrons of each atom, providing a more detailed description of the molecular structure. nih.gov

Kier's Alpha Shape Indices (κα): These indices describe the shape of the molecule in relation to its atom count. The Kier's alpha second-order shape index (κα2), for instance, was found to be a significant parameter in describing the antimicrobial activity of N-(substituted phenyl)-4-(1H-indol-3-ylazo)-benzamides. unesp.br

Wiener Index (W): As one of the oldest topological indices, the Wiener index is calculated as the sum of distances between all pairs of carbon atoms in the molecule. It has been identified as an important descriptor for the antimicrobial activity of indole-benzamide analogues. unesp.br

Shadow Indices: These are 3D geometric descriptors that characterize the size and shape of molecules by projecting their surface onto three perpendicular planes. nih.gov

Electronic Descriptors:

Atom-Type E-state Indices: These descriptors combine both topological and electronic information, encoding the electronic character of specific atom types within the molecule. nih.gov The sum of E-state indices for particular atoms, such as chlorine (S_sCl), can be critical for biological activity. nih.gov

Highest Occupied Molecular Orbital (HOMO) Energy: This quantum chemical descriptor relates to the electron-donating ability of a molecule. It is often calculated using methods like Density Functional Theory (DFT) and used in QSAR models for indole derivatives. neliti.commdpi.com

Total Electronic Energy: Calculated through quantum mechanics, this descriptor represents the total energy of the molecule's electrons. It has been found that compounds with high electronic energy can be effective antibacterial agents. researchgate.net

The selection of these descriptors is a critical step in building a robust QSAR model. The table below summarizes some key descriptors and their relevance in studies of indole-containing compounds.

Descriptor TypeDescriptor NameSignificance in SAR of Indole AnaloguesReference(s)
Topological Kier's Alpha Shape Index (κα2)Important for describing antimicrobial activity of indole-benzamide analogues. unesp.br
Topological Wiener Index (W)Correlates with the antimicrobial activity of N-(substituted phenyl)-4-(1H-indol-3-ylazo)-benzamides. unesp.br
Topological Valence Molecular Connectivity (⁰χv, ¹χv)Demonstrated importance in describing antimicrobial activity of isatin-based indole derivatives. jocpr.com
Electronic Highest Occupied Molecular Orbital (HOMO)Used as a key electronic descriptor in QSAR models for various indole derivatives. neliti.commdpi.com
Electronic Dipole MomentHigher values correlated with increased antibacterial activity against S. aureus in some indole series. researchgate.net
Electronic Total Electronic EnergyHigher energy values were associated with effective antibacterial agents in a study of indole derivatives. researchgate.net

Predictive Models for Biological Activityijeab.com

Once relevant descriptors are calculated, they are used to construct mathematical models that predict the biological activity of the compounds. These predictive models are the core of QSAR analysis, enabling the estimation of activity for untested or even unsynthesized molecules. mdpi.com The development of a statistically significant and validated QSAR model can significantly reduce the need for extensive experimental studies. unesp.br

Several statistical methods are employed to build these models for this compound and its analogues:

Multiple Linear Regression (MLR): This is a common approach used to establish a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). neliti.comresearchgate.net MLR models are relatively simple to interpret and are widely used in QSAR studies of indole derivatives to predict activities like antimicrobial efficacy. researchgate.netunesp.br For example, a study on N-(substituted phenyl)-4-(1H-indol-3-ylazo)-benzamides used MLR to develop a QSAR model for antimicrobial activity against S. aureus, which was described by the equation:

pMICsa = -0.053 κα2 - 0.001 W + 3.109 unesp.br

This equation indicates that the antimicrobial activity (pMICsa) is negatively correlated with the Kier's alpha shape index and the Wiener index.

Artificial Neural Networks (ANN): ANNs are more complex, non-linear modeling techniques inspired by the structure of the human brain. neliti.comnih.gov They can capture intricate and non-linear relationships between descriptors and activity that may be missed by MLR. In studies of the anti-proliferative activity of indole derivatives, ANN has been shown to produce models with very high predictive accuracy, often outperforming linear methods. neliti.comnih.gov

3D-QSAR (CoMFA and CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors. They consider the 3D alignment of molecules and calculate steric and electrostatic interaction fields around them. A 3D-QSAR study on a series of indole derivatives targeting the serotonin transporter generated robust models that provided detailed insights into the structural requirements for high affinity binding.

The validity and predictive power of these models are assessed using various statistical parameters. The correlation coefficient (R or R²), the cross-validated correlation coefficient (q² or r²cv), and the standard error of estimation are key indicators of a model's quality. neliti.com A high q² value (typically > 0.5) indicates good internal predictive ability.

The table below presents data on predictive models developed for analogues related to this compound, highlighting the statistical methods and their validation.

Biological ActivityCompound ClassModeling MethodKey Statistical ParametersReference(s)
Antimicrobial N-(substituted phenyl)-4-(1H-indol-3-ylazo)-benzamidesMLRn = 26, R² = 0.725, q² = 0.613, F = 30.43 unesp.br
Anti-proliferative Indole DerivativesANNR = 0.99 neliti.comnih.gov
Serotonin Transporter Affinity Indole DerivativesCoMFAq² = 0.625, r²ncv = 0.967
Serotonin Transporter Affinity Indole DerivativesCoMSIAq² = 0.523, r²ncv = 0.959

These predictive models are powerful tools in medicinal chemistry. By inputting the descriptors for a novel, hypothetical this compound analogue into a validated QSAR equation, researchers can estimate its potential biological activity before undertaking its chemical synthesis, thereby streamlining the drug discovery process. mdpi.com

Molecular and Cellular Mechanisms of Action for N 1h Indol 4 Yl Benzamide Derivatives

Enzyme Inhibition Profiles

Derivatives of N-(1H-indol-4-yl)benzamide have been shown to inhibit several key enzymes implicated in a range of physiological and pathological processes.

A significant area of research has focused on indole (B1671886) derivatives as inhibitors of monoamine oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters. nih.gov Many of these derivatives have demonstrated a pronounced selectivity for the MAO-B isoform, which is a key target in the management of neurodegenerative conditions like Parkinson's disease. nih.govacs.org

Research has identified several N-(1H-indol-yl)benzamide derivatives as potent and selective MAO-B inhibitors. nih.gov For instance, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide was found to be a potent MAO-B inhibitor with a Kᵢ value of 0.03 µM and a 99-fold selectivity for the B isoform. nih.gov Another derivative, 3,4-dichloro-N-(1H-indol-5-yl)benzamide, exhibited an 18-fold increase in potency compared to a previously reported lead compound, with an IC₅₀ value of 42 nM for human MAO-B (hMAO-B). researchgate.netnih.gov This compound also showed a remarkable selectivity index of over 2375, which is a 47-fold increase compared to the established MAO-B inhibitor, rasagiline. researchgate.netnih.gov Kinetic studies revealed that this inhibition is reversible and competitive, with a Kᵢ value of 7 nM. nih.gov The potent and selective nature of this inhibition suggests these compounds are promising candidates for further development. researchgate.net

Table 1: MAO-B Inhibitory Activity of N-(1H-indol-yl)benzamide Derivatives

Compound MAO-B IC₅₀ (nM) MAO-B Kᵢ (nM) Selectivity Index (SI) vs MAO-A
3,4-dichloro-N-(1H-indol-5-yl)benzamide 42 researchgate.netnih.gov 7 nih.gov > 2375 researchgate.netnih.gov
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide - 30 nih.gov 99 nih.gov
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide 780 researchgate.net 94.52 researchgate.net > 120 researchgate.net

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. SI: Selectivity Index.

Vacuolar H+-ATPases (V-ATPases) are proton pumps crucial for acidifying intracellular compartments and the extracellular space in certain cells. nih.govamegroups.org Their inhibition is a target in cancer therapy, as tumor microenvironments are often acidic. nih.gov An indole derivative, specifically 4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxy-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzamide (also known as NiK-12192), has been identified as an effective V-ATPase inhibitor. nih.govnih.gov Studies have shown that NiK-12192 can potentiate the cytotoxic effects of chemotherapeutic agents like camptothecins both in vitro and in vivo. nih.gov This compound has also demonstrated the ability to inhibit the formation of spontaneous metastases in preclinical models, suggesting it affects the early stages of the metastatic process. nih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory process through their synthesis of prostaglandins. mdpi.com The indole structure is a known pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org Research has explored various N-(1H-indol-yl)benzamide derivatives for their ability to inhibit COX-1 and COX-2. rsc.orgacs.org The goal is often to achieve selective inhibition of COX-2, the inducible isoform associated with inflammation, to minimize the gastrointestinal side effects linked to COX-1 inhibition. rsc.orgacs.org

Studies have described 2,3-diaryl-substituted indoles as potent and selective COX-2 inhibitors, with activity in the low micromolar range. rsc.org For example, certain N-substituted indole derivatives have been developed that show significant inhibitory activity against COX-2. While specific IC₅₀ values for direct this compound analogs are varied across different structural modifications, the general class of indole-amides and diarylindoles consistently demonstrates potential as COX inhibitors. acs.orgnih.gov

Table 2: COX-2 Inhibitory Activity of Selected Indole Derivatives

Compound Class Example Compound COX-2 IC₅₀ (µM) Selectivity vs COX-1
Diarylsubstituted Indoles 4-[4-(2-fluoroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1,2-dihydropyrrolo[3,2,1-hi]indole 0.07 acs.org High acs.org
Isoxazole-based Indoles 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one 0.95 acs.org -
Diarylpyrazoles PYZ16 0.52 acs.org 10.73 acs.org

IC₅₀: Half-maximal inhibitory concentration.

Receptor Binding and Modulation

In addition to enzyme inhibition, derivatives of this compound can exert their effects by binding to and modulating the function of various cell surface receptors.

G-protein coupled receptors (GPCRs) represent a large family of transmembrane receptors that are the target for a majority of clinically used drugs. nih.gov Compounds with structures similar to this compound have been shown to interact with various GPCRs. ontosight.ai For instance, 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide is noted for its potential to bind to GPCRs. ontosight.ai The modulation of these receptors can be complex, involving allosteric sites separate from the endogenous ligand binding site. nih.gov This allosteric modulation can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the receptor's response, offering a more nuanced approach to drug action with potentially greater selectivity and fewer side effects. nih.gov

The histamine (B1213489) H4 receptor is a GPCR primarily expressed on cells of the immune system and is involved in inflammatory and allergic responses. researchgate.netnih.gov Several indole derivatives have been identified as potent and selective antagonists of the histamine H4 receptor. researchgate.netgoogle.com A key example is 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ7777120), a potent H4 receptor antagonist with a Kᵢ value of 4.5 nM. This compound demonstrates over 1000-fold selectivity for the H4 receptor compared to other histamine receptor subtypes. By blocking the H4 receptor, these antagonists can inhibit allergen-specific T-cell responses and suppress dendritic cell-induced T-cell proliferation, indicating their potential as anti-inflammatory and anti-allergic agents. nih.gov

Table 3: Histamine H4 Receptor Antagonist Activity

Compound Type Kᵢ (nM) Selectivity
1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ7777120) Antagonist 4.5 >1000-fold vs other histamine receptors

Kᵢ: Inhibition constant, a measure of affinity.

Protein-Protein Interactions and Chaperone Inhibition

The ability of this compound derivatives to interfere with essential protein-protein interactions, particularly by inhibiting molecular chaperones, is a cornerstone of their mechanism of action.

Derivatives of this compound have been identified as potent inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival. acs.orgsci-hub.se The inhibition of HSP90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway. sci-hub.se This mechanism is considered a promising strategy for cancer therapy. sci-hub.seresearchgate.net

A notable series of HSP90 inhibitors was developed from a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide scaffold. acs.org Optimization of this structure led to the discovery of TAS-116, a compound that selectively inhibits HSP90α and HSP90β over other HSP90 family proteins like Grp94 and Trap1. acs.orgsci-hub.se Similarly, other related structures, such as indol-4-one (B1260128) and indazol-4-one derived 2-aminobenzamides, have demonstrated strong binding affinity to HSP90 and exhibit significant antiproliferative activity. acs.org For instance, the compound SNX-2112 was identified as a highly potent and selective HSP90 inhibitor. acs.org

The inhibition of HSP90 by these compounds triggers a characteristic cellular response, including the degradation of specific HSP90 client proteins and the induction of Heat Shock Protein 70 (HSP70), a well-established biomarker of HSP90 inhibition. acs.orgnih.govnih.gov This degradation of oncoproteins such as HER2, EGFR, c-MET, and AKT, coupled with the upregulation of HSP70, confirms that the cellular activity of these derivatives is mediated through the HSP90 pathway. acs.orgnih.gov

Table 1: Potency of Selected Indole-based HSP90 Inhibitors
CompoundCore StructureTarget/AssayPotency (IC50 / Ki)Reference
TAS-116(1H-indol-1-yl)benzamideHSP90αKi = 34.7 nM sci-hub.se
TAS-116(1H-indol-1-yl)benzamideHSP90βKi = 21.3 nM sci-hub.se
SNX-2112Indazol-4-one 2-aminobenzamideHer2 DegradationIC50 = 11 nM acs.org
SNX-2112Indazol-4-one 2-aminobenzamideHT-29 Cell ProliferationIC50 = 3 nM acs.org
SNX-0723Tetrahydro-1H-indol-1-yl)benzamideα-synuclein oligomerizationEC50 ≈ 48 nM nih.gov

X-ray crystallography has been instrumental in elucidating the precise binding interactions between this compound derivatives and the HSP90 protein. These structural analyses reveal that the inhibitors typically bind to the N-terminal ATP binding site of HSP90, competitively blocking the binding of ATP and thereby inhibiting the chaperone's function. acs.orgsci-hub.se

The co-crystal structure of an analog of TAS-116 (compound 16d) in complex with the N-terminal domain of HSP90α (PDB ID: 5ZR3) demonstrated a unique binding mode within the ATP pocket. acs.orgrcsb.org This structural information is invaluable for structure-activity relationship (SAR) studies, guiding the rational design of new analogs with improved potency and selectivity. acs.org Analysis of the crystal structures of various inhibitors bound to different HSP90 paralogues (Hsp90α, Hsp90β, Grp94, and Trap-1) highlights conserved and variable residues within the binding site, which can be exploited to design paralogue-specific inhibitors. nih.gov These studies provide a molecular blueprint of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and are responsible for the inhibitory activity. acs.orgnih.gov

Table 2: X-ray Crystallography Data for Indole Derivative-HSP90 Complex
ComplexPDB IDMethodResolutionKey FindingReference
HSP90α N-terminal domain with TAS-116 analog (16d)5ZR3X-RAY DIFFRACTION2.50 ÅDemonstrated a unique binding mode at the N-terminal ATP binding site. acs.orgrcsb.org

Cellular Pathway Perturbations

By inhibiting HSP90, this compound derivatives trigger a cascade of downstream effects, profoundly perturbing cellular pathways that control cell fate and inflammatory responses.

A significant consequence of HSP90 inhibition by indole-based compounds is the induction of cell cycle arrest and apoptosis (programmed cell death). researchgate.net The degradation of HSP90 client proteins, many of which are critical for cell cycle progression and survival (e.g., CDK2, CDK4, Bcl-2), disrupts these fundamental processes. nih.govtandfonline.com

Studies have shown that N-substituted benzamides can induce a G2/M phase cell cycle block, which precedes the onset of apoptosis. nih.gov This apoptotic process is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov Interestingly, this induction of apoptosis can occur independently of the p53 tumor suppressor protein. nih.gov Other related indole derivatives have been found to arrest the cell cycle in different phases, such as G0/G1 or S phase, and induce apoptosis by inhibiting key regulators like the anti-apoptotic protein Bcl-2 and cyclin-dependent kinase 2 (CDK2). researchgate.nettandfonline.comajmb.org The cleavage of PARP, a substrate for activated caspases, serves as a biochemical marker for this induced apoptosis. nih.gov

Table 3: Effects of Indole Derivatives on Cell Cycle and Apoptosis
Compound TypeCell LineEffect on Cell CycleApoptotic MechanismReference
N-substituted benzamides (e.g., declopramide)70Z/3 (mouse pre-B), HL60 (human promyelocytic)G2/M arrestCytochrome c release, Caspase-9 activation, p53-independent nih.gov
N-alkylindole-isatin hybrid (8a)--Inhibition of CDK2 (IC50=0.85 µM) and Bcl-2 (IC50=0.46 µM) tandfonline.com
Resorcinol-based benzamide (B126) (12-1)Various human tumor cellsG0/G1 arrestInduces apoptosis researchgate.net
N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide ((R)-8n)HER2+ HCC1954 breast cancerG2/M arrestInduces apoptosis (PARP cleavage) nih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its aberrant activation is linked to various diseases, including cancer and chronic inflammatory conditions. google.com Indole-based benzamide derivatives have been shown to modulate this pathway. The IκB kinase (IKK) complex, which is essential for the activation of NF-κB, is a target for some indole derivatives. google.com By inhibiting IKK, these compounds can prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This ultimately blocks NF-κB's translocation to the nucleus and its transcriptional activity. google.comtandfonline.com The ability to suppress NF-κB activation represents a key mechanism by which these compounds can exert anti-inflammatory effects. google.com

Preclinical in Vitro and in Vivo Studies of N 1h Indol 4 Yl Benzamide Analogues

Antimicrobial Efficacy

Analogues of N-(1H-indol-4-yl)benzamide have demonstrated notable antimicrobial properties, with studies exploring their activity against a range of bacterial and fungal pathogens.

Antibacterial Activity (Gram-Positive and Gram-Negative)

The antibacterial potential of this compound analogues has been evaluated against both Gram-positive and Gram-negative bacteria. nanobioletters.comresearchgate.net Substituted amide derivatives are of particular interest due to their wide spectrum of biological activities, including antibacterial effects. nanobioletters.com For instance, certain indole-glyoxylamide conjugates have shown activity against Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). ijper.org Specifically, derivatives containing nitro (NO2) and chloro (Cl) substitutions on the 2-aryl indole (B1671886) 3-glyoxylamide scaffold exhibited potent antibacterial action against both bacterial types. ijper.org

In a study focused on N-benzylsalicylthioamides, another class of related compounds, moderate to high activity was observed against Gram-positive bacteria. nih.gov The effectiveness of these compounds was found to increase with higher lipophilicity and the presence of halogens. nih.gov Similarly, a series of N-(1,3,4-oxadiazol-2-yl)benzamides displayed potent activity against clinically important Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov Some of these compounds also showed significant activity against the Gram-negative bacterium Neisseria gonorrhoeae. nih.gov

The following table summarizes the antibacterial activity of selected benzamide (B126) derivatives against various bacterial strains.

Compound TypeBacterial StrainActivityReference
Indole-glyoxylamide ConjugatesBacillus subtilis, Escherichia coliPotent ijper.org
N-benzylsalicylthioamidesGram-positive bacteriaModerate to High nih.gov
N-(1,3,4-oxadiazol-2-yl)benzamidesMRSA, VRE, Neisseria gonorrhoeaePotent nih.gov

Antifungal Activity

In addition to their antibacterial properties, this compound analogues have been investigated for their antifungal efficacy. Amide derivatives of benzoic acids are known to possess a wide array of pharmacological effects, including antifungal activity. nanobioletters.com Research on 1H-indole-4,7-diones, which share the core indole structure, revealed good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov

Furthermore, novel indole derivatives containing a triazole motif have demonstrated excellent in vitro antifungal activity against Candida tropicalis and Candida albicans. nih.gov One particular compound, 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole, was highly effective against Candida albicans, with a MIC value of 2 µg/mL. nih.gov Similarly, certain N-substituted indole derivatives have shown activity against Candida albicans. nih.gov

The antifungal activity of various indole and benzamide derivatives is highlighted in the table below.

Compound TypeFungal StrainActivityReference
1H-Indole-4,7-dionesCandida krusei, Cryptococcus neoformans, Aspergillus nigerGood nih.gov
Indole-triazole hybridsCandida tropicalis, Candida albicansExcellent nih.gov
N-substituted indole derivativesCandida albicansActive nih.gov

Anticancer and Antiproliferative Investigations

The antiproliferative and anticancer potential of this compound analogues represents a significant area of preclinical research.

Inhibition of Cancer Cell Line Proliferation (e.g., HCT116, MCF7, P388, HepG2)

Numerous studies have demonstrated the ability of this compound analogues to inhibit the proliferation of various cancer cell lines. For instance, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives have shown potent anticancer activity specifically against the HCT-116 human colon cancer cell line. nih.gov Compounds designated as 4g, 4a, and 4c from this series exhibited significant inhibitory concentration (IC50) values of 7.1, 10.5, and 11.9 µM/ml, respectively. nih.gov These compounds were found to induce cell cycle arrest at the S and G2/M phases, ultimately leading to a halt in cell division. nih.gov

Benzimidazole derivatives, which are structurally related to the indole core, have also been studied for their anti-proliferation effects on HCT-116 and MCF-7 breast cancer cells. nih.gov In another study, sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides exhibited selective cytotoxicity against MCF-7, K-562 (bone marrow cancer), and HeLa (cervical cancer) cell lines. nih.gov Furthermore, a series of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines were found to have sub-micromolar IC50 values in Bcl-2 expressing human cancer cell lines, with the 2-nitrophenyl analogue showing particularly potent activity. nih.gov

The table below presents the IC50 values of selected compounds against different cancer cell lines.

Compound TypeCell LineIC50 (µM/ml)Reference
2-(thiophen-2-yl)-1H-indole derivative (4g)HCT-1167.1 nih.gov
2-(thiophen-2-yl)-1H-indole derivative (4a)HCT-11610.5 nih.gov
2-(thiophen-2-yl)-1H-indole derivative (4c)HCT-11611.9 nih.gov
Benzimidazole derivative 2HCT-11616.2 µg/mL nih.gov
Benzimidazole derivative 4MCF-78.86 µg/mL nih.gov

Antitumor Effects in Xenograft Models

The in vivo efficacy of related compounds has been demonstrated in xenograft models. For example, para-toluenesulfonamide (PTS), a compound with a sulfonamide group that can be conceptually related to the benzamide structure, has been shown to significantly inhibit the growth of H460 lung cancer tumor xenografts in nude mice. nih.gov The antitumor effect was achieved by inducing necrosis of the tumor tissue. nih.gov This study highlights the potential for local injection of such compounds to suppress solid tumor growth with minimal side effects. nih.gov

Neurobiological Effects

Analogues of this compound have also been explored for their potential in treating neurological disorders. A notable example is the discovery of N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, a potent and selective 5-HT(1F) receptor agonist. nih.gov This compound has shown potential for the treatment of migraine headaches by inhibiting neurogenic dural inflammation. nih.gov

Furthermore, a study on N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide identified it as a novel, selective, and competitive inhibitor of human monoamine oxidase B (MAO-B). researchgate.net This suggests its potential as a lead compound for the development of treatments for neurodegenerative diseases where MAO-B inhibition is beneficial. In other research, N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides have been synthesized and evaluated for their anticonvulsant activity, showing promise in seizure models. researchgate.net

Neuroprotective Potentials in Cellular Models (e.g., PC12 Cells)

The neuroprotective effects of this compound analogues have been explored in various cellular models of neurotoxicity. The rat pheochromocytoma cell line, PC12, is a widely used model in neurobiology research because it shares characteristics with neuronal cells and can be induced to differentiate into a neuron-like state. Studies utilizing PC12 cells have provided significant insights into the potential of these compounds to protect against neuronal damage.

A series of novel synthetic substituted benzo[d]oxazole-based derivatives were evaluated for their neuroprotective effects against β-amyloid (Aβ)-induced toxicity in PC12 cells, a common model for Alzheimer's disease research. nih.gov Most of the synthesized compounds showed potency in reducing the neurotoxicity induced by Aβ25-35. mdpi.com Notably, compound 5c was found to be non-neurotoxic and significantly increased the viability of PC12 cells exposed to Aβ25-35. nih.govmdpi.com Further investigation revealed that the protective mechanism of compound 5c involves the modulation of key signaling pathways. It was shown to promote the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β), two crucial proteins involved in cell survival. nih.govmdpi.com The Akt/GSK-3β signaling pathway is known to be impaired in Alzheimer's disease, and its positive regulation can inhibit neuronal apoptosis. mdpi.com

In other studies using PC12 cells, different analogues have also demonstrated protective capabilities. For instance, in a model of oxidative stress-induced cell death using hydrogen peroxide (H₂O₂), indanone–carbamate hybrids, specifically compounds 4b and 4c , showed neuroprotective activity. researchgate.net Oxidative stress is a major contributor to neuronal damage in a variety of neurodegenerative disorders. nih.gov The ability of these indole-based compounds to mitigate H₂O₂-induced damage underscores their therapeutic potential. nih.govmdpi.com The protective mechanisms often involve preventing apoptosis, as evidenced by compound 5c's ability to protect PC12 cells from Aβ25-35-induced apoptosis. nih.gov

CompoundCell ModelNeurotoxic InsultObserved Neuroprotective EffectSource
Compound 5c (A benzo[d]oxazole derivative)PC12 cellsβ-amyloid (Aβ25-35)Significantly increased cell viability; promoted phosphorylation of Akt and GSK-3β; protected against apoptosis. nih.govmdpi.com
Compounds 4b and 4c (Indanone–carbamate hybrids)PC12 cellsHydrogen Peroxide (H₂O₂)Demonstrated neuroprotective activity against H₂O₂-induced cell death. researchgate.net

Anti-inflammatory and Immunomodulatory Activities

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases, characterized by the activation of immune cells in the brain and the production of pro-inflammatory mediators. nih.gov These mediators, including cytokines like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), can contribute to neuronal damage. mdpi.comnih.gov Several analogues of this compound have been investigated for their ability to modulate these inflammatory processes.

The benzo[d]oxazole derivative compound 5c , in addition to its neuroprotective effects, has demonstrated significant anti-inflammatory properties in Aβ25-35-induced PC12 cells. nih.govmdpi.com Research showed that compound 5c decreased the expression of nuclear factor-κB (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. mdpi.com By inhibiting NF-κB, compound 5c can effectively suppress the inflammatory cascade. Furthermore, the study found that compound 5c also reduced the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a molecule implicated in inflammatory damage. nih.gov These findings suggest that the neuroprotective activity of this compound is, at least in part, mediated by its ability to suppress neuroinflammatory pathways. nih.govmdpi.com

The modulation of these inflammatory pathways is a promising strategy for neurodegenerative disease therapy. The ability of indole-based compounds to inhibit key inflammatory players like NF-κB and iNOS highlights their potential as multi-target agents that can simultaneously address both neuronal loss and the inflammatory environment that drives it. mdpi.commdpi.com

CompoundModelKey FindingsSource
Compound 5c (A benzo[d]oxazole derivative)25-35-induced PC12 cellsDecreased the expression of nuclear factor-κB (NF-κB) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com

Antioxidant and Free Radical Scavenging Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key pathological feature of many diseases. Indole derivatives are known for their antioxidant properties. nih.gov Various this compound analogues have been synthesized and evaluated for their ability to scavenge free radicals and act as antioxidants.

A study on novel hybrid indole-based caffeic acid amide derivatives demonstrated significant free radical scavenging activity. nih.gov Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, compounds 3a , 3h , 3j , and 3m showed excellent activity. nih.gov In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, compounds 3f , 3j , and 3m showed a higher capacity to neutralize the radical than the standard antioxidant Trolox. nih.gov

Similarly, another series of N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamines displayed marked free radical scavenging capacity. researchgate.net Specifically, compounds 4b7 , 4b8 , and 4b11 showed potent antioxidant potential in both DPPH and hydrogen peroxide (H₂O₂) scavenging assays. researchgate.net The ability of these compounds to neutralize different types of free radicals highlights their potential as robust antioxidants. Other indole derivatives have also been shown to inhibit lipid peroxidation, a key process of oxidative damage to cell membranes. nih.gov

The antioxidant capacity of these compounds is often evaluated using various assays, each targeting different aspects of radical scavenging or inhibition of oxidation. mdpi.com

CompoundAssayActivity (IC₅₀ in µM)Source
3aDPPH95.81 ± 1.01 nih.gov
3fABTS14.48 ± 0.68 nih.gov
3hDPPH86.77 ± 1.03 nih.gov
3jDPPH50.98 ± 1.05 nih.gov
3jABTS19.49 ± 0.54 nih.gov
3mDPPH67.64 ± 1.02 nih.gov
3mABTS14.92 ± 0.30 nih.gov
4b7DPPH25.18 researchgate.net
4b7H₂O₂39.46 researchgate.net
4b8DPPH28.09 researchgate.net
4b8H₂O₂44.47 researchgate.net
4b11DPPH44.22 researchgate.net
4b11H₂O₂35.61 researchgate.net
Trolox (Standard)ABTS23.50 ± 0.45 nih.gov

Advanced Analytical and Spectroscopic Characterization of N 1h Indol 4 Yl Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(1H-indol-4-yl)benzamide derivatives. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, researchers can piece together the molecular framework.

¹H NMR and ¹³C NMR Data Analysis

In the ¹H NMR spectra of this compound derivatives, several characteristic signals are consistently observed. The proton of the indole (B1671886) N-H group typically appears as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm, due to its acidic nature and hydrogen bonding capabilities. researchgate.net The amide N-H proton also resonates as a singlet in a similar downfield region, generally between δ 10.0 and δ 10.3 ppm. researchgate.net

The aromatic protons of the indole and benzamide (B126) rings appear in the range of δ 6.5 to δ 8.2 ppm. researchgate.net The specific multiplicity and coupling constants (J-values) of these signals are crucial for determining the substitution pattern on both aromatic systems. For instance, in a 2-chloro-N-(1H-indol-4-yl)benzamide, the protons on the indole and chlorinated benzamide rings show a complex series of multiplets and doublets between δ 7.0 and δ 7.7 ppm. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. A key diagnostic signal is the carbonyl carbon (C=O) of the amide group, which typically resonates in the δ 164-168 ppm region. researchgate.net The carbon atoms of the aromatic rings appear between δ 100 and δ 140 ppm. For example, in 2-chloro-N-(1H-indol-4-yl)benzamide, the indole and benzamide carbons are observed at δ 100.2, 108.8, 112.1, 121.4, 121.6, 124.8, 127.6, 129.6, 130.0, 130.5, 130.6, 131.3, 137.3, and 137.9 ppm, with the amide carbonyl at δ 165.5 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives Data presented for illustrative purposes based on published findings for similar structures.

Compound/FragmentTechniqueCharacteristic Chemical Shifts (δ ppm)Source
Indole N-H Proton¹H NMR~11.1 researchgate.net
Amide N-H Proton¹H NMR~10.2 researchgate.net
Aromatic Protons (Indole, Benzamide)¹H NMR6.5 - 8.2 researchgate.net
Amide Carbonyl Carbon¹³C NMR~165.5 researchgate.net
Aromatic Carbons (Indole, Benzamide)¹³C NMR100 - 138 researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the study of fragmentation patterns to further confirm the structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound derivatives, HRMS is routinely used to confirm the proposed chemical formula by comparing the experimentally measured mass with the theoretically calculated mass. For example, the [M+H]⁺ ion for 2-chloro-N-(1H-indol-4-yl)benzamide was calculated to be 271.0638, with an experimental value found at 271.1155. researchgate.net Similarly, for 4-nitro-N-(1H-indol-4-yl)benzamide, the calculated [M+H]⁺ was 282.0875, and the found value was 282.1387. researchgate.net These small deviations confirm the identity of the synthesized compounds.

LC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable in pharmaceutical analysis for monitoring reaction progress, identifying impurities, and quantifying compounds in complex mixtures. europeanpharmaceuticalreview.com In the context of this compound derivatives, LC-MS can be used to track the formation of the product and any by-products during synthesis. europeanpharmaceuticalreview.com Furthermore, LC-MS/MS, which involves tandem mass spectrometry, allows for the fragmentation of a selected parent ion to produce a characteristic spectrum of daughter ions. This fragmentation pattern serves as a structural fingerprint, enhancing the certainty of identification, which is particularly useful in metabolic studies or for identifying related compounds in complex biological matrices. unipd.itresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound derivatives, the IR spectrum provides clear evidence for key functional groups. A sharp absorption band corresponding to the amide carbonyl (C=O) stretch is typically observed in the region of 1650-1670 cm⁻¹. tandfonline.com The N-H stretching vibrations of both the indole and amide groups give rise to distinct bands, usually in the range of 3100-3400 cm⁻¹. tandfonline.comrsc.org For instance, in a series of related N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives, the N-H stretching vibrations were observed between 3171 and 3445 cm⁻¹, while the C=O stretch appeared between 1649 and 1666 cm⁻¹. tandfonline.com

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)Source
Indole/Amide N-HStretching3100 - 3400 tandfonline.comrsc.org
Amide C=OStretching1650 - 1670 tandfonline.com
Amide N-HBending~1600
Aromatic C-HStretching~3030 - 3080 tandfonline.com

Vibrational Analysis and Potential Energy Distribution (PED)

To gain a deeper understanding of the vibrational modes, theoretical calculations based on Density Functional Theory (DFT) are often performed. These calculations can predict the vibrational frequencies and intensities, which are then compared with the experimental IR and Raman spectra. A Potential Energy Distribution (PED) analysis is then conducted to provide a detailed assignment of each vibrational mode. mjcce.org.mknih.gov

PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.gov This approach avoids the ambiguity of assigning a single vibrational mode to a complex absorption band that may result from the coupling of several different vibrations. For example, in a study of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide, a close analogue, PED analysis was used to precisely assign the vibrational modes observed in the FT-IR and FT-Raman spectra. researchgate.net Programs such as VEDA (Vibrational Energy Distribution Analysis) are commonly used to perform these calculations, providing a robust correlation between the theoretical and experimental spectra. nih.govnih.gov

X-ray Crystallography for Three-Dimensional Structural Confirmation

Crystal Structure Analysis

In a study of N-(1H-indol-7-yl)-2-methylbenzamide, the compound was found to crystallize in the monoclinic space group P21/n. The crystal structure is elucidated by analyzing the diffraction pattern of X-rays passing through a single crystal of the material. This analysis yields precise atomic coordinates, from which the molecular geometry can be reconstructed. The structure is stabilized by a network of intermolecular interactions, including N-H···O and C-H···π hydrogen bonds, as well as π···π stacking interactions.

Table 1: Representative Crystal Data and Structure Refinement Details for an N-(1H-indol-yl)benzamide Derivative

Parameter Value
Empirical Formula C₁₆H₁₄N₂O
Formula Weight 250.29
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P21/n
Unit Cell Dimensions a = 11.516(2) Å, α = 90°
b = 5.6111(12) Å, β = 104.20(3)°
c = 20.323(4) Å, γ = 90°
Volume 1272.2(5) ų
Z 4
Density (calculated) 1.306 Mg/m³

Data for N-(1H-indol-7-yl)-2-methylbenzamide, an isomer of a substituted this compound.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is based on the electron distribution of a molecule and allows for the mapping of close contacts between neighboring molecules. For N-(1H-indol-7-yl)-2-methylbenzamide, Hirshfeld surface analysis reveals that the crystal structure is stabilized by a combination of H···H, N-H···O, C-H···π, and π···π interactions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the study of this compound derivatives, serving the dual purpose of purifying the synthesized compounds and assessing their purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Studies

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for determining the purity of this compound derivatives. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. The retention time (tR), the time it takes for a compound to elute from the column, is a characteristic feature used for its identification, while the peak area corresponds to its concentration.

Studies on various N-(indol-yl)benzamide derivatives report HPLC for purity assessment, consistently showing high purity levels (often >96%) for the synthesized compounds. nih.govnih.gov The specific conditions, such as the mobile phase composition and the type of stationary phase, are tailored to the polarity of the derivative being analyzed.

Table 2: Examples of HPLC Conditions for Purity Assessment of N-(1H-indol-yl)benzamide Derivatives

Compound Purity Retention Time (tR)
N-[5-(1H-Indol-4-yl)-6-oxo-1,6-dihydropyridin-3-yl]benzamide ≥99% 22.53 min
N-[5-(1H-Indol-4-yl)-6-oxo-1,6-dihydropyridin-3-yl]-4-nitrobenzamide ≥96% 23.40 min
N-[5-(1H-Indol-4-yl)-6-oxo-1,6-dihydropyridin-3-yl]pyridine-4-carboxamide ≥99% 3.63 min
4-Amino-3-hydroxy-N-(1H-indol-5-yl)benzamide 96.71% 5.614 min
3-Amino-4-hydroxy-N-(1H-indol-5-yl)benzamide 99.87% 12.966 min
4-Hydroxy-N-(1H-indol-5-yl)-2-methylbenzamide 98.76% 7.529 min
4-Hydroxy-N-(1H-indol-5-yl)benzamide 98.94% 6.908 min

Data compiled from multiple sources. nih.govnih.gov

Column Chromatography for Purification

Column chromatography is the most widely used method for the purification of synthesized this compound derivatives on a preparative scale. nih.govmdpi.com This technique involves a solid stationary phase, typically silica (B1680970) gel, packed into a column, and a liquid mobile phase that flows through it. The crude product is loaded onto the top of the column, and as the mobile phase, or eluent, passes through, the different components of the mixture are separated based on their polarity and affinity for the stationary phase.

The choice of the mobile phase system is critical for achieving good separation. A mixture of a less polar solvent (e.g., n-hexane, dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297), methanol) is commonly employed, with the ratio adjusted to optimize the separation. In some cases, triethylamine (B128534) is added to the mobile phase or the silica gel is pre-treated with it to prevent the tailing of basic compounds on the acidic silica gel. nih.gov

Table 3: Examples of Column Chromatography Conditions for the Purification of N-(1H-indol-yl)benzamide Derivatives

Derivative Type Stationary Phase Mobile Phase / Eluent Reference
N-[5-(1H-Indol-4-yl)-6-oxo-1,6-dihydropyridin-3-yl]benzamides Triethylamine-treated Silica Gel CH₂Cl₂/MeOH gradients (e.g., 98:2 to 9:1) + 0.5% Et₃N nih.gov
5-Substituted-3-methylamine indole derivatives Silica Gel n-hexane/ethyl acetate (4:1 v:v) nih.gov
2-Amino-N-[2-(1H-indol-3-yl)ethyl]benzamide Silica Gel petroleum ether/EtOAc (2:1) thieme-connect.com

Future Research Directions and Translational Perspectives for N 1h Indol 4 Yl Benzamide

Development of Novel Analogues with Improved Potency and Selectivity

A primary focus of future research is the systematic structural modification of the N-(1H-indol-4-yl)benzamide core to enhance its biological activity. The goal is to develop analogues with superior potency against specific targets and increased selectivity to minimize off-target effects.

Research has already demonstrated that substitutions on the benzamide (B126) ring of the this compound scaffold can significantly influence its properties. For instance, a study exploring inhibitors of protein aggregation associated with neurodegenerative diseases synthesized several analogues, including halogenated and trifluoromethyl-substituted derivatives. nih.gov These modifications aim to explore structure-activity relationships (SAR) to improve anti-aggregation and cytoprotective activities. nih.gov

For example, the introduction of chloro-substituents at different positions on the benzamide ring has been investigated. The synthesis of compounds like 4-chloro-N-(1H-indol-4-yl)benzamide and 2-chloro-N-(1H-indol-4-yl)benzamide allows for a direct comparison of how substituent placement affects biological function. nih.govresearchgate.net Furthermore, the development of a highly potent and selective monoamine oxidase B (MAO-B) inhibitor, 3,4-dichloro-N-(1H-indol-5-yl)benzamide, from a related indole (B1671886) series, underscores the potential of halogenation to dramatically boost potency and selectivity. researchgate.net This analogue showed an 18-fold increase in potency compared to its lead compound and a 47-fold increase in selectivity index compared to the established drug rasagiline. researchgate.net

The following table details some of the synthesized analogues of this compound designed to probe structure-activity relationships.

Compound NameModification (on Benzamide Ring)Reference
This compoundUnsubstituted nih.gov
4-chloro-N-(1H-indol-4-yl)benzamide4-Chloro nih.gov
2-chloro-N-(1H-indol-4-yl)benzamide2-Chloro nih.gov
N-(1H-indol-4-yl)-4-(trifluoromethyl)benzamide4-Trifluoromethyl nih.gov

Future efforts will likely involve creating larger libraries of such analogues, employing techniques like modular combinatorial chemistry to explore a wider chemical space. nih.gov This will enable a more comprehensive understanding of the SAR, guiding the rational design of candidates with optimized therapeutic profiles.

Exploration of Additional Biological Targets and Therapeutic Applications

While initial studies on this compound have focused on its potential in neurodegenerative diseases by targeting protein aggregation, the inherent versatility of the indole-benzamide scaffold suggests a much broader therapeutic potential. nih.govresearchgate.netontosight.ai Future research should aim to screen this compound and its novel analogues against a diverse panel of biological targets.

Potential therapeutic areas for exploration include:

Oncology: Indole derivatives are well-established as anticancer agents. mdpi.comsmolecule.com The aminophenyl-benzamide headgroup, present in this compound, is a key feature of a class of lysine (B10760008) deacetylase (KDAC/HDAC) inhibitors that have shown significant promise as cancer therapeutics. nih.gov Novel benzamide-based KDAC inhibitors have demonstrated potent antitumour profiles in preclinical models. nih.gov

Neurodegenerative Diseases: Beyond protein aggregation, related indole-benzamide structures have shown potent and selective inhibition of enzymes like monoamine oxidase B (MAO-B), a key target in Parkinson's disease. researchgate.net The discovery of 3,4-dichloro-N-(1H-indol-5-yl)benzamide as a highly effective MAO-B inhibitor with neuroprotective properties highlights a promising avenue for this compound analogues. researchgate.net

Inflammation: Many indole derivatives exhibit anti-inflammatory effects. mdpi.comontosight.ai Some benzamide compounds are known to modulate immune responses and key inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. mdpi.comontosight.aismolecule.com

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. researchgate.net The indole scaffold is present in numerous kinase inhibitors, and various indole-benzamide derivatives have been investigated as inhibitors of targets like RAF kinase and EGFR kinase. ucsd.edunih.gov

Potential Biological Target ClassTherapeutic ApplicationRationale based on Indole-Benzamide ScaffoldReference
Protein Aggregates (α-synuclein, tau)Neurodegenerative DiseasesDirectly studied for this compound and its analogues. nih.govresearchgate.net
Monoamine Oxidase B (MAO-B)Parkinson's DiseaseA positional isomer is a highly potent and selective inhibitor. researchgate.net
Lysine Deacetylases (KDACs/HDACs)CancerThe benzamide headgroup is a key pharmacophore for potent KDAC inhibitors. nih.gov
Protein Kinases (e.g., RAF, EGFR)Cancer, InflammationThe indole scaffold is a common feature in many kinase inhibitors. researchgate.netucsd.edu
Dopamine/Serotonin (B10506) ReceptorsAntipsychoticsGeneral activity noted for some benzamide derivatives. ontosight.ai

Systematic screening and mechanism-of-action studies will be crucial to uncover and validate these additional therapeutic possibilities, potentially repositioning this compound for new indications.

Integration of Advanced Computational Design in Drug Discovery

Modern drug discovery heavily relies on computer-aided drug design (CADD) to accelerate the identification and optimization of lead compounds. mdpi.comdovepress.com Integrating these advanced computational approaches will be essential for the future development of this compound.

CADD methods are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). dovepress.com

Structure-Based Drug Design (SBDD): If the 3D structure of a biological target is known, molecular docking simulations can predict how this compound and its analogues bind within the active site. This approach was successfully used to support in vitro data for an indole-based MAO-B inhibitor, where docking simulations on both hMAO-B and hMAO-A helped explain the compound's high potency and selectivity. researchgate.net Such studies can guide the design of new analogues with improved binding affinity and specificity.

Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used. mdpi.com By analyzing a series of analogues and their corresponding biological activities, these models can identify the key chemical features required for potency, guiding further synthesis.

ADMET Prediction: A significant challenge in drug development is ensuring favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov In silico tools can now predict these properties, allowing for the early-stage filtering of compounds that are likely to fail later in development. For example, computational methods have been used to successfully predict the metabolic pathways of related indoline-containing drugs. nih.gov

By combining these computational strategies, researchers can more efficiently navigate the vast chemical space, prioritize the synthesis of the most promising candidates, and reduce the time and cost associated with drug discovery.

Challenges and Opportunities in Indole-Benzamide Scaffold Research

While the indole-benzamide scaffold, and by extension this compound, holds immense promise, its development is not without challenges. The structural versatility of the indole core means that derivatives can interact with multiple biological targets. nih.govmdpi.com While this presents an opportunity for developing multi-target ligands, a significant challenge is achieving high selectivity for a single desired target to avoid off-target side effects. acs.org

Another challenge lies in optimizing the physicochemical and pharmacokinetic properties of these compounds. Issues such as poor solubility or metabolic instability can hinder the translation of a potent compound into an effective drug. publish.csiro.au The synthesis of complex, functionalized indoles can also be a hurdle, requiring multi-step and sometimes low-yielding reaction sequences. derpharmachemica.com

However, these challenges are balanced by significant opportunities. The indole ring is a highly "tunable" scaffold, allowing for extensive SAR exploration through modifications at multiple positions. nih.gov The proven track record of indole-containing drugs provides a wealth of knowledge to draw upon. mdpi.com The opportunity to tackle diseases with high unmet medical needs, such as neurodegenerative disorders and drug-resistant cancers, remains a powerful driver for research in this area. nih.govresearchgate.net The continued development of synthetic methodologies and computational tools will further empower chemists to overcome existing challenges and unlock the full therapeutic potential of this compound and the broader indole-benzamide class.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1H-indol-4-yl)benzamide derivatives, and how can purity be optimized?

  • Answer: The synthesis typically employs multi-step organic reactions, such as the Fischer indole synthesis for constructing the indole ring, followed by cyclization reactions to introduce the tetrazole moiety. Key steps include:

  • Indole formation: Reacting aryl hydrazines with ketones under acidic conditions (e.g., HCl/ethanol) .
  • Tetrazole introduction: Using hydrazine derivatives and carbonyl compounds with catalysts like palladium for cyclization .
  • Purification: Column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization to achieve >95% purity. Thermal stability is confirmed via TGA/DSC to ensure no decomposition during synthesis .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Answer: Use spectroscopic and crystallographic methods :

  • NMR (¹H/¹³C): Assign peaks for indole NH (~10 ppm) and tetrazole protons (8.5–9.5 ppm) .
  • X-ray crystallography: Resolve bond angles and torsional strain in the indole-tetrazole scaffold (e.g., C–N bond lengths ~1.34 Å) .
  • Mass spectrometry: Confirm molecular weight (374.4 g/mol for C₂₁H₂₂N₆O) via ESI-MS .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

  • Answer: Critical parameters include:

  • Solubility: Poor aqueous solubility (logP ~3.2), requiring DMSO or PEG-400 for in vitro assays .
  • Thermal stability: Melting point ~215–220°C (determined via DSC) .
  • Ionization potential: pKa of the tetrazole ring (~4.5) affects bioavailability .

Advanced Research Questions

Q. How can researchers optimize the structure of this compound for enhanced bioactivity?

  • Answer: Strategies include:

  • Structure-activity relationship (SAR) studies: Modify substituents on the benzamide (e.g., electron-withdrawing groups at position 4) to improve binding to targets like PARP-1 .
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., xanthine oxidase) and guide synthesis .
  • Hybrid analogs: Integrate pharmacophores from similar compounds (e.g., thiadiazole in ) to enhance anticancer activity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Answer: Address discrepancies via:

  • Assay standardization: Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Orthogonal assays: Validate enzyme inhibition (e.g., PARP-1) with both fluorescence-based and radiometric assays .
  • Meta-analysis: Compare data across studies using tools like ChemAxon to adjust for batch-to-batch variability in compound purity .

Q. How does the dual indole-tetrazole scaffold influence the compound’s mechanism of action in cancer models?

  • Answer: The scaffold enables:

  • DNA intercalation: Indole’s aromatic system interacts with DNA base pairs, while the tetrazole moiety chelates metal ions (e.g., Mg²⁺) in topoisomerase II .
  • Pro-drug potential: Tetrazole’s pH-sensitive ring opens in acidic tumor microenvironments, releasing active metabolites .
  • Synergistic effects: Combined inhibition of PARP-1 and histone deacetylases (HDACs) in breast cancer models (IC₅₀ = 2.1 μM) .

Q. What computational tools are recommended for predicting ADMET properties of this compound analogs?

  • Answer: Use SwissADME for bioavailability (Rule of Five compliance) and ProTox-II for toxicity profiling. Key findings:

  • CYP450 inhibition: High affinity for CYP3A4 (binding energy ≤ -9.2 kcal/mol), suggesting drug-drug interaction risks .
  • Blood-brain barrier permeability: Predicted logBB = -0.7, limiting CNS applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.